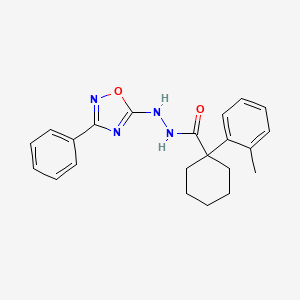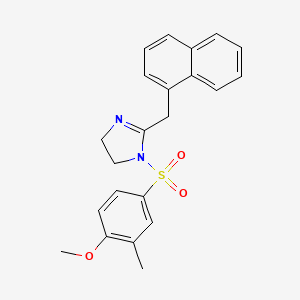![molecular formula C16H15N5O2 B7431401 3-(2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-yl)pyrazine-2-carboxamide](/img/structure/B7431401.png)
3-(2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-yl)pyrazine-2-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a spirooxindole derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions of research.
Mechanism of Action
The mechanism of action of 3-(2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-yl)pyrazine-2-carboxamide involves the inhibition of the proteasome pathway. The compound binds to the active site of the proteasome, leading to the accumulation of ubiquitinated proteins and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-yl)pyrazine-2-carboxamide exhibits anti-cancer activity by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the growth of tumor cells and reduce tumor size in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-yl)pyrazine-2-carboxamide in lab experiments is its potential as a novel anti-cancer agent. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Future Directions
Of research for 3-(2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-yl)pyrazine-2-carboxamide include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanism of action in more detail. Additionally, studies could be conducted to optimize the compound's solubility and stability to enhance its effectiveness in experiments.
Synthesis Methods
Several methods have been reported for the synthesis of 3-(2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-yl)pyrazine-2-carboxamide. One of the most commonly used methods involves the reaction of 3-(2-aminopyridin-3-yl)-1H-indole-2-carboxylic acid with ethyl isocyanoacetate in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain the desired compound.
Scientific Research Applications
3-(2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-yl)pyrazine-2-carboxamide has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer therapy. Studies have shown that the compound exhibits anti-cancer activity by inducing apoptosis in cancer cells.
properties
IUPAC Name |
3-(2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c17-13(22)12-14(19-7-6-18-12)21-8-5-16(9-21)10-3-1-2-4-11(10)20-15(16)23/h1-4,6-7H,5,8-9H2,(H2,17,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHCDEVVSBEGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12C3=CC=CC=C3NC2=O)C4=NC=CN=C4C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-N,N-dimethyl-N'-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B7431320.png)

![3-[(2-Methyl-5,6,7,8-tetrahydroquinazolin-5-yl)amino]pyrazine-2-carboxamide](/img/structure/B7431345.png)

![1-(3-Phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B7431357.png)
![N-[[1-[1-(phenylmethoxymethyl)cyclopropyl]sulfonylpiperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7431363.png)
![6-(4-methoxyphenyl)-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]pyrimidin-4-amine](/img/structure/B7431380.png)
![4-amino-N-(1-amino-2-methyl-1-oxobutan-2-yl)-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7431388.png)
![N-(6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-ynamide](/img/structure/B7431392.png)

![N-[3-(1-methyltriazol-4-yl)phenyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B7431411.png)

![5-bromo-N-[4-(1-methylpyrazol-4-yl)phenyl]pyrimidin-2-amine](/img/structure/B7431429.png)
![N-[(1-benzylazetidin-2-yl)methyl]-6-methyl-1-benzothiophene-3-carboxamide](/img/structure/B7431435.png)